molecular formula C8H8N4O B7763832 2-hydrazinyl-1H-quinazolin-4-one

2-hydrazinyl-1H-quinazolin-4-one

Cat. No.: B7763832
M. Wt: 176.18 g/mol
InChI Key: UCFYYWZQWKEOOI-UHFFFAOYSA-N
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Description

It is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer . Nintedanib targets multiple pathways involved in the proliferation and survival of cancer cells, making it a valuable therapeutic agent in oncology.

Preparation Methods

The synthesis of Nintedanib involves several key steps, including condensation, cyclization, and Grignard reactions. The starting materials typically include 2-acetyl-5-bromo-4-methylthiophene and 2,2,2-trifluoro-1-3,4,5-trichloroacetophenone . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Nintedanib undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nintedanib has a wide range of applications in scientific research:

Mechanism of Action

Nintedanib exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor . These receptors are involved in the regulation of angiogenesis, cell proliferation, and survival. By blocking these pathways, Nintedanib effectively reduces tumor growth and progression.

Comparison with Similar Compounds

Nintedanib is unique in its ability to target multiple tyrosine kinases simultaneously. Similar compounds include:

Nintedanib’s broad spectrum of activity and its effectiveness in treating idiopathic pulmonary fibrosis set it apart from these other compounds.

Properties

IUPAC Name

2-hydrazinyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFYYWZQWKEOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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